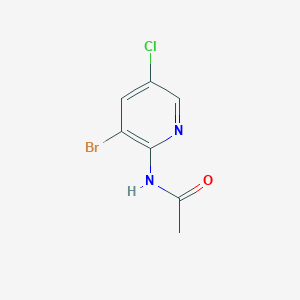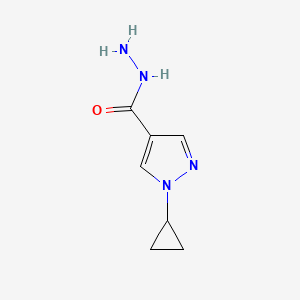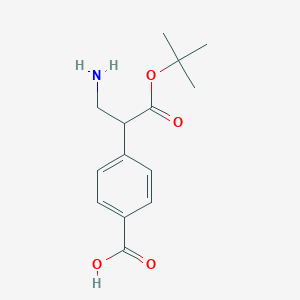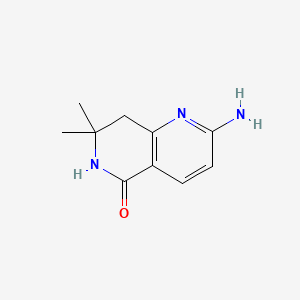
N-(3-bromo-5-chloropyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-5-chloropyridin-2-yl)acetamide: is a chemical compound characterized by its bromine and chlorine atoms on a pyridine ring, which is further modified by an acetamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-5-chloropyridin-2-ol as the starting material.
Reaction Conditions: The reaction involves acetylation, where an acetyl chloride or acetic anhydride is used in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and dichloromethane as a solvent.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in aqueous solution.
Major Products Formed:
Oxidation: Bromine and chlorine atoms can be replaced by oxygen, forming various oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution can lead to the formation of different pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3-bromo-5-chloropyridin-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential as an inhibitor in biological studies, affecting various enzymes and pathways.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile chemical properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form bonds with biological molecules, affecting enzyme activity and cellular processes. The acetamide group can interact with amino acids and proteins, influencing their function.
Comparaison Avec Des Composés Similaires
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Chlorantraniliprole
Diacylhydrazine derivatives
This compound's versatility and reactivity make it a valuable asset in various scientific and industrial fields. Its unique structure and properties continue to drive research and development efforts, promising new discoveries and applications in the future.
Propriétés
Formule moléculaire |
C7H6BrClN2O |
|---|---|
Poids moléculaire |
249.49 g/mol |
Nom IUPAC |
N-(3-bromo-5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H6BrClN2O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12) |
Clé InChI |
ATJWJMLUXARBIC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)
![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)
![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)





